molecular formula C12H15BrCl2N2S B13537273 1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride

1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride

Katalognummer: B13537273
Molekulargewicht: 370.1 g/mol
InChI-Schlüssel: VWUCIJNTJJMLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H13BrN2S.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a brominated benzothiophene ring and a piperazine moiety, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride typically involves the bromination of benzothiophene followed by the introduction of a piperazine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial production methods may involve large-scale bromination and piperazine coupling reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The brominated benzothiophene ring and piperazine moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H15BrCl2N2S

Molekulargewicht

370.1 g/mol

IUPAC-Name

1-(2-bromo-1-benzothiophen-4-yl)piperazine;dihydrochloride

InChI

InChI=1S/C12H13BrN2S.2ClH/c13-12-8-9-10(2-1-3-11(9)16-12)15-6-4-14-5-7-15;;/h1-3,8,14H,4-7H2;2*1H

InChI-Schlüssel

VWUCIJNTJJMLKZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C3C=C(SC3=CC=C2)Br.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.